molecular formula C7H7BrFN B2831748 5-(1-Bromoethyl)-2-fluoropyridine CAS No. 1253571-23-1

5-(1-Bromoethyl)-2-fluoropyridine

Cat. No. B2831748
CAS RN: 1253571-23-1
M. Wt: 204.042
InChI Key: QFUSNVQYUWJDPB-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-2-fluoropyridine is an organic compound with the molecular formula C5H6BrFN. It belongs to a class of compounds known as halogenated pyridines and is used in a variety of scientific applications. This compound is a colorless solid with a low melting point. Its structure consists of a five-membered ring with a bromoethyl group and a fluorine atom attached. It is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

Safety and Hazards

The safety data sheet for a related compound, 1-bromoethylbenzene, indicates that it is combustible, causes skin irritation, and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

5-(1-bromoethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUSNVQYUWJDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Bromoethyl)-2-fluoropyridine

CAS RN

1253571-23-1
Record name 5-(1-bromoethyl)-2-fluoropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 250 mL round-bottomed flask was added 2-fluoro-5-formylpyridine (5.10 mL, 40.8 mmol), (Frontier Scientific), and tetrahydrofuran (100 mL, 1233 mmol).The solution was stirred at −10° C. using an ice bath and treated dropwise via addition funnel with methylmagnesium bromide (14.27 mL, 42.8 mmol), (Aldrich). After the addition, the ice bath was removed and the mixture was stirred at ambient temperature. After 30 minutes the reaction was complete. The mixture was stirred at −10° C. and treated dropwise via syringe with methanesulfonyl chloride (3.41 mL, 44.0 mmol), (Aldrich). After the addition, the water bath was removed and the mixture was stirred at ambient temperature and progress was followed with LC/MS. The reaction mixture was quenched with water (50 ml) and diluted with DCM (150 ml). The aqueous layer was extracted with DCM (3×50 mL) dried over sodium sulfate, filtered and concentrated in vacuum to give 5-(1-bromoethyl)-2-fluoropyridine (7.16 g, 35.1 mmol, 86% yield).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14.27 mL
Type
reactant
Reaction Step Two
Quantity
3.41 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl bromide (11.60 mL, 149 mmol) was added (dropwise over 15 min; gas evolution) to a solution of 1-(6-fluoropyridin-3-yl)ethanol (10.55 g, 74.7 mmol) in DCM (300 mL) at 25° C., and the resulting orange solution was stirred at 25° C. for 3 h. Excess SOBr2 was then carefully quenched with water (150 mL) at 0° C. with vigorous stirring, and 5.0N aqueous NaOH (100 mL) was then carefully added at 0° C. (over about 10 min) to neutralize HBr and SO2. (Yellow mixture results; final pH about 9; adjust with saturated aqueous NaHCO3,to a pH of about 9 as necessary.) The resulting mixture was vigorously stirred at 0° C. for 5 min to ensure complete quench of acidic species, and the resulting mixture was then partitioned between DCM (200 mL) and half saturated aqueous NaHCO3 to a pH of about 9 (600 mL). The organic layer was separated, and the aqueous layer was extracted with DCM (300 mL). The combined organic extracts were sequentially washed with saturated aqueous NaHCO3 (500 mL) and brine (500 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to provide 5-(1-bromoethyl)-2-fluoropyridine (14.58 g, 96% yield) as a yellow oil (71% LCAP; m/z (ESI, +ve) 204.0 (M+H)+), which was used directly in Step 3.
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
10.55 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
[Compound]
Name
NaHCO3,to
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 6-fluoronicotinaldehyde (10.000 g, 80 mmol) in THF (300 mL) was chilled to −10° C. in a dry ice/acetone bath, then methylmagnesium bromide (3 M soln. in diethyl ether, Aldrich; 27.4 mL, 82 mmol) was added into the reaction mixture via addition funnel. After the addition, the ice bath was removed and the reaction mixture was allowed to stir under inert atmosphere 45 min. The mixture was chilled to −10° C. in a dry ice/acetone bath, then methanesulfonyl chloride (6.50 mL, 84 mmol) was slowly added into the reaction mixture via syringe. After the addition, the ice bath was removed and the reaction mixture was allowed to stir under an inert atmosphere for 2 h. The reaction mixture was quenched with water (100 mL) and diluted with chloroform (300 mL). The organic layer was extracted with chloroform (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to give 5-(1-bromoethyl)-2-fluoropyridine (16.31 g, 80 mmol, 100% yield) as a tan oil. This material was carried into the next step of the synthesis immediately to prevent decomposition. 1H NMR (400 MHz, CDCl3) δ 8.25 (d, J=2.35 Hz, 1H) 7.93 (td, J=8.02, 2.54 Hz, 1H) 6.90-7.11 (m, 1H) 5.21 (q, J=6.85 Hz, 1H) 2.06 (d, J=7.04Hz, 3H). m/z (ESI, +ve ion) 205.9 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
27.4 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three

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